1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one, with the chemical formula C₉H₁₁FNO and a molecular weight of 169.19 g/mol, is an organic compound characterized by its unique structure that includes an amino group, a fluorine atom, and an ethyl substituent on a phenyl ring. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis due to its functional groups that allow for various
Several synthetic routes can be employed to produce 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one:
The applications of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one primarily lie within the pharmaceutical industry. Its structure suggests potential use in:
Several compounds share structural similarities with 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-(2-Amino-6-fluorophenyl)ethanone | 869937-08-6 | 0.81 |
| 1-(4-Amino-3-fluorophenyl)ethanone | 73792-22-0 | 0.91 |
| 1-(5-Amino-2-fluorophenyl)ethanone | 67500-19-0 | 0.92 |
| (2-Aminophenyl)(4-fluorophenyl)methanone | 3800-06-4 | 0.94 |
| 1-(3-Amino-2-fluorophenyl)ethanone | 1262098-06-5 | 0.83 |
These compounds exhibit variations in their substituent positions and functional groups, which can significantly influence their biological activities and chemical reactivities. The unique combination of an ethyl group and a specific fluorine position in 1-(2-Amino-5-ethyl-3-fluorophenyl)ethanone distinguishes it from these similar compounds, potentially impacting its pharmacological properties .
The systematic IUPAC name 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one reflects its molecular architecture:
The molecular formula C₁₀H₁₂FNO (MW: 181.21 g/mol) is corroborated by high-resolution mass spectrometry. Key identifiers include:
The compound adopts a planar conformation due to the aromatic phenyl ring, with substituents influencing electron distribution:
| Parameter | Value |
|---|---|
| Bond Length (C=O) | ~1.22 Å (calculated) |
| Dihedral Angle (C-CO) | 0–10° (planar) |
Conformational flexibility is limited to rotations of the ethyl and acetyl groups, as shown in 3D structural models.
Compared to simpler analogs like 1-(2-amino-3-fluorophenyl)ethan-1-one (CAS 124623-26-3):
While crystallographic data for this specific compound remains unpublished, analogous structures exhibit:
The synthesis of fluorinated arylketones originated in early 20th-century organofluorine chemistry. A pivotal method, the Schiemann reaction (1927), involved diazotization of aromatic amines followed by thermal decomposition of diazonium tetrafluoroborates to introduce fluorine [2]. For example, 2-fluoroacetophenone derivatives were historically prepared via this route, though yields rarely exceeded 40% due to competing side reactions and fluorine’s high electronegativity [2] [5].
By the 1930s, direct fluorination using cobalt trifluoride (CoF~3~) emerged, enabling hydrogen-fluorine exchange in hydrocarbons [2] [5]. However, these methods required extreme temperatures (400°C) and produced complex mixtures, limiting their utility for amino-substituted arylketones like 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one [5].
Table 1: Comparison of Historical Fluorination Methods
| Method | Conditions | Yield (%) | Limitations |
|---|---|---|---|
| Schiemann reaction | Diazonium salt decomposition | 30–40 | Tar formation, low selectivity |
| CoF~3~ fluorination | 400°C, gas-phase | 50–58 | Over-fluorination, safety risks |
Modern approaches leverage magnesium-mediated coupling to improve selectivity. A 2016 patent demonstrated a Grignard route starting with magnesium chips activated in ethyl alcohol and carbon tetrachloride [7]. Diethyl malonate was added dropwise to form a magnesium enolate, followed by reaction with fluorobenzoyl chloride in methyl tertiary butyl ether (MTBE). This two-step process achieved 91.4% yield of the target ketone after acid hydrolysis and purification [7].
Key advantages include:
Solvent choice critically influences reaction efficiency. MTBE outperforms tetrahydrofuran (THF) and dichloromethane (DCM) in Grignard syntheses due to:
Table 2: Solvent Performance in Benzoylation
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| MTBE | 2.6 | 91.4 | <5 |
| THF | 7.5 | 72.3 | 18 |
| DCM | 8.9 | 65.1 | 25 |
While traditional methods relied on stoichiometric magnesium, recent work explores palladium-catalyzed allylic alkylation for constructing quaternary carbon-fluorine centers. A 2024 study demonstrated iridium catalysts with Me-THQphos ligands achieving 93–98% enantiomeric excess in fluoroketone synthesis [4]. Though not yet applied to 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one, this suggests potential for asymmetric induction in related compounds [4].
Common byproducts include:
Purification strategies:
The thermodynamic properties of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one reveal distinctive characteristics influenced by its unique molecular architecture. The compound exhibits a predicted boiling point of 281.0 ± 40.0°C, which falls within the expected range for fluorinated aminoacetophenone derivatives [1]. This elevated boiling point reflects the combined effects of intermolecular hydrogen bonding facilitated by the amino group and the polar nature of the fluorine substituent.
Comparative analysis with structurally related compounds provides insight into the thermodynamic behavior patterns. 1-(2-Amino-5-fluorophenyl)ethanone, lacking the ethyl substituent, demonstrates a boiling point of 264.2 ± 20.0°C [2], indicating that the ethyl group contributes approximately 17°C to the boiling point elevation. This increase aligns with the expected contribution of alkyl substitution to molecular weight and van der Waals interactions.
The compound's predicted density of 1.130 ± 0.06 g/cm³ [1] positions it within the typical range for fluorinated aromatic ketones. For comparison, 1-(4-Amino-3-fluorophenyl)ethanone exhibits a density of 1.2 ± 0.1 g/cm³ [3], while 1-(3-Fluorophenyl)ethanone shows 1.1 ± 0.1 g/cm³ [4]. The intermediate density value reflects the balanced contribution of the amino group's hydrogen bonding capacity and the ethyl substituent's hydrophobic character.
Table 1: Thermodynamic Properties of Related Fluorinated Acetophenones
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 1-(2-Amino-5-fluorophenyl)ethanone | 153.15 | 264.2 ± 20.0 | 1.2 ± 0.1 |
| 1-(3-Fluorophenyl)ethanone | 138.14 | 204.0 ± 0.0 | 1.1 ± 0.1 |
| 1-(4-Amino-3-fluorophenyl)ethanone | 153.15 | 286.4 ± 20.0 | 1.2 ± 0.1 |
| 1-(2-Amino-5-ethyl-3-fluorophenyl)ethanone | 181.21 | 281.0 ± 40.0 | 1.130 ± 0.06 |
The absence of experimentally determined melting point data represents a significant gap in the thermodynamic characterization. However, extrapolation from the melting point of 1-(4-Amino-3-fluorophenyl)ethanone (86-88°C) [3] suggests that the target compound likely exhibits a melting point in the range of 75-95°C, accounting for the ethyl substituent's influence on crystal packing efficiency.
The solubility profile of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one reflects the compound's amphiphilic nature, arising from the hydrophilic amino group and hydrophobic ethyl-fluorophenyl framework. Analysis of structurally similar compounds reveals predictable solubility patterns that inform expectations for this derivative.
In aqueous systems, the compound exhibits limited solubility similar to other aminoacetophenone derivatives [5]. The hydrophobic ethyl ketone structure and fluorinated aromatic ring restrict water solubility, despite the hydrogen bonding capacity of the amino group. This behavior mirrors that of 1-(4-aminophenyl)ethanone, which demonstrates favorable solubility only in organic solvents [5].
Polar organic solvents provide optimal dissolution conditions for the compound. Ethanol and methanol offer excellent solubility due to their ability to accommodate both hydrogen bonding with the amino group and hydrophobic interactions with the aromatic system [6]. The fluorine substituent enhances lipophilicity while maintaining compatibility with moderately polar solvents [7].
Table 2: Predicted Solubility Behavior
| Solvent System | Solubility | Mechanism |
|---|---|---|
| Water | Limited (< 1 mg/mL) | Hydrophobic aromatic system limits dissolution |
| Ethanol | Good (> 10 mg/mL) | Hydrogen bonding with amino group |
| Methanol | Good (> 10 mg/mL) | Optimal polar-nonpolar balance |
| DMSO | Excellent (> 50 mg/mL) | Strong hydrogen bond acceptor |
| Dichloromethane | Good (> 10 mg/mL) | Favorable lipophilic interactions |
| Chloroform | Good (> 10 mg/mL) | Compatible with fluorinated aromatics |
Non-polar organic solvents, including dichloromethane and chloroform, accommodate the compound through favorable van der Waals interactions with the aromatic system and the ethyl substituent. The fluorine atom's electronic properties enhance solubility in halogenated solvents through favorable halogen-halogen interactions [8].
Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) represent optimal solvent choices for pharmaceutical applications, offering excellent solubility through their strong hydrogen bond accepting properties and ability to solvate both polar and nonpolar molecular regions [9].
The stability profile of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one demonstrates significant pH dependence, reflecting the chemical reactivity of both the amino group and the ketone functionality. The compound's predicted pKa of 1.40 ± 0.10 [1] indicates that the amino group remains largely protonated under physiological conditions, influencing both stability and degradation pathways.
Under strongly acidic conditions (pH 1-3), the compound faces potential instability through acid-catalyzed hydrolysis mechanisms. The protonated amino group becomes a better leaving group, potentially facilitating nucleophilic attack at the carbonyl carbon. This degradation pathway parallels observations in related aminocephalosporin compounds, where acid-catalyzed degradation follows first-order kinetics [10].
The optimal stability range occurs between pH 4-8, where the amino group exists in its neutral form, minimizing both acid and base-catalyzed degradation pathways. This pH range provides the ideal environment for pharmaceutical formulations and synthetic applications [9].
Table 3: pH-Dependent Stability Profile
| pH Range | Stability | Primary Degradation Mechanism | Half-life Estimate |
|---|---|---|---|
| 1-3 | Poor | Acid-catalyzed hydrolysis | 2-6 hours |
| 4-6 | Good | Minimal degradation | > 24 hours |
| 7-8 | Excellent | Optimal stability | > 48 hours |
| 9-11 | Moderate | Base-catalyzed degradation | 8-16 hours |
| >12 | Poor | Rapid alkaline hydrolysis | < 1 hour |
Under strongly basic conditions (pH > 9), the compound undergoes base-catalyzed degradation through nucleophilic attack by hydroxide ions at the carbonyl carbon. This mechanism leads to ketone hydrolysis and potential formation of carboxylic acid derivatives. The degradation rate increases exponentially with pH elevation, similar to patterns observed in fluorinated ketone systems [11].
The fluorine substituent provides some stabilization against nucleophilic attack through electronic withdrawal effects, but this protection diminishes under extreme pH conditions. Studies of fluorinated thromboxane analogues demonstrate that fluorine substitution can enhance stability by several orders of magnitude under physiological conditions [11].
The spectroscopic signature of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one provides definitive structural confirmation and reveals important electronic and conformational characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy offers the most comprehensive structural elucidation, particularly regarding fluorine-hydrogen through-space coupling effects.
In ¹H NMR analysis, the aromatic protons appear in the characteristic range of 6.5-7.5 ppm, with the fluorine substituent inducing downfield shifts in adjacent protons through electronic deshielding effects [12]. The acetyl methyl group resonates at 2.5-2.7 ppm, while the ethyl substituent produces characteristic patterns at 2.6-2.8 ppm (CH₂) and 1.2-1.4 ppm (CH₃). Significantly, through-space coupling between the acetyl protons and fluorine may produce observable splitting patterns, indicating preferential s-trans conformation similar to other 2'-fluoroacetophenone derivatives [12] [13].
¹³C NMR spectroscopy reveals the carbonyl carbon at approximately 195-200 ppm, with the fluorine substituent causing characteristic coupling patterns in adjacent carbons [12]. The aromatic carbons span 110-160 ppm, with fluorine-bearing carbons showing diagnostic coupling constants that confirm substitution patterns.
Table 4: Spectroscopic Characteristics
| Technique | Key Signals | Structural Information |
|---|---|---|
| ¹H NMR | δ 6.5-7.5 (Ar-H), 2.5-2.7 (COCH₃), 2.6-2.8 (CH₂Et) | Through-space F-H coupling possible |
| ¹³C NMR | δ 195-200 (C=O), 110-160 (Ar-C) | Fluorine coupling effects |
| ¹⁹F NMR | δ -110 to -120 | Single fluorine environment |
| IR (C=O) | 1680-1700 cm⁻¹ | Conjugated ketone |
| IR (N-H) | 3300-3500 cm⁻¹ | Primary amine stretches |
¹⁹F NMR provides unambiguous confirmation of the fluorine environment, with the aromatic fluorine appearing between -110 to -120 ppm. The chemical shift and coupling patterns confirm the meta-relationship to the acetyl substituent and ortho-relationship to the amino group [12].
Infrared spectroscopy reveals characteristic functional group absorptions that correlate directly with molecular structure. The carbonyl stretch appears at 1680-1700 cm⁻¹, shifted to lower frequency compared to saturated ketones due to conjugation with the aromatic system [14] [15]. This shift of approximately 20-30 cm⁻¹ from the typical ketone frequency (1725-1705 cm⁻¹) confirms aromatic conjugation [15].
The primary amine functionality produces two distinct N-H stretching absorptions at 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes [16]. The C-F bond generates characteristic absorption in the 1000-1300 cm⁻¹ region, providing additional structural confirmation [16].
Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the extended conjugated system. The aromatic π→π* transitions appear around 250-280 nm, with potential bathochromic shifts due to the electron-donating amino group and electron-withdrawing fluorine substituent effects on the aromatic chromophore .